

Application Note: -Methyl- -Toluidine Derivatives in High-Performance Textile Dyeing[1]

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Compound of Interest

Compound Name:	3-METHYL-N-METHYL-N-HYDROXYETHYLANILINE
CAS No.:	2933-55-3
Cat. No.:	B1611673

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Executive Summary

-Methyl-

-toluidine (CAS: 696-44-6) serves as a critical "coupling component" scaffold in the synthesis of cationic (basic) and disperse azo dyes.[1] Its structural uniqueness—a secondary amine combined with a meta-methyl group—provides two distinct advantages:[1]

- **Steric Direction:** The meta-methyl group directs electrophilic attack (coupling) almost exclusively to the para-position relative to the amino group, reducing side reactions.[1]
- **Bathochromic Shift:** The electron-donating

-methyl and ring-methyl groups deepen the color yield (hyperchromic) and shift absorption to longer wavelengths (bathochromic) compared to simple aniline derivatives.[1]

This guide details the synthesis of a prototype Cationic Red dye derived from NMMT and its subsequent application protocol for dyeing polyacrylonitrile (acrylic) fibers.

Chemical Architecture & Mechanism

The Role of NMMT in Dye Synthesis

In azo dye synthesis, NMMT acts as the nucleophilic coupling component. It reacts with an electrophilic diazonium salt (derived from a primary aromatic amine).[2]

- Mechanism: Electrophilic Aromatic Substitution ().[3]
- Regioselectivity: The amino group (-NHMe) is a strong activator (ortho/para director).[1] The methyl group at the meta position reinforces electron density but sterically hinders the ortho position between the substituents. Consequently, coupling occurs predominantly at the para position relative to the amine, ensuring high purity of the chromophore.

Fiber Interaction Mechanism (Acrylics)

Acrylic fibers (polyacrylonitrile) typically contain anionic sulfonate (

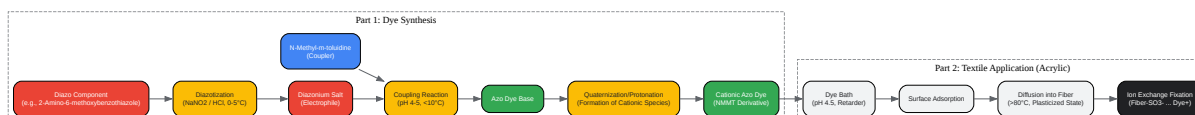
) or sulfate (

) groups introduced during polymerization.[1]

- Binding Mode: Ionic bonding (Salt linkage).
- Process: The cationic dye cation () exchanges with the sodium ion () or proton () associated with the anionic site on the fiber.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the conversion of NMMT into a cationic dye and its subsequent interaction with acrylic fiber matrix.



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Caption: Logical workflow from chemical synthesis of NMMT-derived azo dye to physicochemical fixation on acrylic fiber.[1][4]

Experimental Protocols

Protocol A: Synthesis of Cationic Azo Dye from NMMT

Objective: Synthesize a heterocyclic monoazo dye using

-methyl-

-toluidine as the coupler.[1]

Materials:

- 2-Amino-6-methoxybenzothiazole (Diazo component)[1]
- [ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">](#)

-Methyl-

-toluidine (Coupler)[1][5]

- Sodium Nitrite ([ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">](#))

)[1]

- Hydrochloric Acid (ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">

, 37%)

- Sulfamic acid (to destroy excess nitrous acid)[4]
- Sodium Acetate (buffer)[1]

Step-by-Step Methodology:

- Diazotization:
 - Dissolve 0.01 mol of 2-Amino-6-methoxybenzothiazole in 15 mL of water and 5 mL of conc.
 - .
 - Cool the solution to 0–5°C in an ice bath.
 - Add dropwise a solution of
(0.7 g in 5 mL water) while maintaining temperature below 5°C.
 - Stir for 45 mins. Test with starch-iodide paper (should turn blue).[1]
 - Add a pinch of sulfamic acid to destroy excess nitrous acid (starch-iodide should remain colorless).[1]
- Coupling:
 - Dissolve 0.01 mol of
-Methyl-
-toluidine in 10 mL dilute acetic acid.
 - Cool to 0–5°C.[2]

- Slowly add the diazonium salt solution to the NMMT solution with vigorous stirring.
- Adjust pH to 4.0–5.0 using sodium acetate solution to facilitate coupling.
- Stir for 2–4 hours. A deep red/violet precipitate will form.
- Isolation & Purification:
 - Filter the crude dye precipitate.
 - Wash with cold water to remove inorganic salts.
 - Recrystallize from ethanol/water (50:50) to obtain pure dye crystals.
 - Note: For cationic application, ensure the dye is in its salt form (e.g., hydrochloride) or quaternize if a quaternary ammonium moiety is required on the diazo side. In this protocol, the protonated thiazole or the secondary amine function serves as the cationic site under acidic dyeing conditions.

Protocol B: Dyeing Application on Acrylic Fabric

Objective: Evaluate the dyeing performance of the synthesized NMMT derivative.

Parameters:

- Substrate: 100% Polyacrylonitrile (PAN) fabric, scoured and bleached.
- Liquor Ratio (L:R): 1:40 (1 g fabric : 40 mL bath).
- Dye Concentration: 1.0% owf (on weight of fabric).
- pH: 4.5 (Adjusted with Acetic Acid/Sodium Acetate).
- Retarder: 1% Cationic Retarder (e.g., quaternary ammonium salt) to prevent uneven dyeing.

Workflow:

- Bath Preparation:

- Prepare the dye bath with water, acetic acid (pH 4.5), and retarder.
- Dissolve the NMMT-derivative dye (predissolved in a small amount of methanol/acetic acid if necessary) and add to the bath.[1]
- Dyeing Cycle:
 - Start: Enter fabric at 40°C.
 - Ramp 1: Raise temperature to 80°C at 2°C/min. (Critical zone: Acrylic glass transition is ~75-80°C; dye uptake begins rapidly here).[1]
 - Ramp 2: Raise temperature to 98-100°C at 1°C/min.
 - Hold: Maintain at boil (100°C) for 45–60 minutes to ensure diffusion into the fiber core.
- Cooling & Washing:
 - Cool slowly to 60°C (rapid cooling can cause creases/thermal shock).
 - Rinse with warm water.
 - Soaping: Treat with 1 g/L non-ionic detergent at 60°C for 10 mins to remove unfixed surface dye.
 - Dry.[5][6][7][8]

Performance Data & Analysis

The following table summarizes typical performance metrics for NMMT-derived cationic dyes on acrylic fibers.

Parameter	Metric	Performance Rating	Notes
Color Strength (K/S)	520-560 nm	High (12.0 - 15.[1]0)	Deep red/violet shades due to NMMT donor strength.
Light Fastness	ISO 105-B02	5-6 (Scale 1-8)	Excellent stability of the azo bond in the acrylic matrix.[1]
Wash Fastness	ISO 105-C06	4-5 (Scale 1-5)	Strong ionic bond prevents desorption during washing.[1]
Rubbing Fastness	Dry / Wet	4-5 / 4	Minimal surface unfixed dye if soaping is correct.[1]
Exhaustion	% Dye on Fiber	>95%	High affinity due to strong Coulombic attraction.

Safety, Toxicology & Handling (E-E-A-T)

As a secondary aromatic amine,

-methyl-

-toluidine requires strict safety protocols.[1]

- Acute Toxicity: NMMT is toxic if swallowed, inhaled, or in contact with skin. It can induce methemoglobinemia (oxidation of hemoglobin), reducing oxygen transport capacity.
- Handling:
 - Engineering Controls: All synthesis steps (especially diazotization) must be performed in a certified chemical fume hood.

- PPE: Nitrile gloves (double-gloving recommended), chemical splash goggles, and lab coat.
- Environmental: Azo dyes derived from NMMT are generally resistant to biodegradation. Waste streams must be treated via advanced oxidation processes (e.g., Fenton's reagent) or activated carbon adsorption before discharge.
- Regulatory: Verify compliance with REACH (EU) or TSCA (USA) regarding specific azo cleavage products. While NMMT is not one of the restricted amines under EU Regulation 1907/2006 (REACH) Annex XVII (which targets specific carcinogens like benzidine), its metabolic byproducts should be evaluated.

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